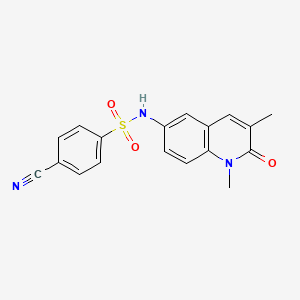

NI-42

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-cyano-N-(1,3-dimethyl-2-oxoquinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3S/c1-12-9-14-10-15(5-8-17(14)21(2)18(12)22)20-25(23,24)16-6-3-13(11-19)4-7-16/h3-10,20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMVCSXFOQPYKKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C#N)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Nilo 42: An In-Depth Technical Guide to its Physical Properties for Vacuum Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of Nilo 42, a nickel-iron alloy, with a specific focus on its suitability for vacuum applications. This document adheres to stringent data presentation and visualization requirements to facilitate clear understanding and application in research and development settings.

Nilo 42, also known as Alloy 42, is a controlled-expansion alloy containing approximately 42% nickel and the remainder iron. Its primary characteristic is a low and nominally constant coefficient of thermal expansion over a specific temperature range, making it an ideal material for applications where dimensional stability is critical, such as in vacuum systems, electronic components, and glass-to-metal seals.

Quantitative Data Summary

The following tables summarize the key physical and mechanical properties of Nilo 42, compiled from various technical data sheets and standards.

Table 1: Chemical Composition of Nilo 42 (per ASTM F30)

| Element | Content (%) |

| Nickel (Ni) | 41.0 min |

| Carbon (C) | 0.05 max |

| Manganese (Mn) | 0.80 max |

| Phosphorus (P) | 0.025 max |

| Sulfur (S) | 0.025 max |

| Silicon (Si) | 0.30 max |

| Chromium (Cr) | 0.250 max |

| Aluminum (Al) | 0.10 max |

| Iron (Fe) | Remainder |

Table 2: Physical Properties of Nilo 42

| Property | Value |

| Density | 8.11 g/cm³ |

| Melting Point | 1435 °C (2615 °F) |

| Inflection Point | 370 °C (700 °F) |

| Thermal Conductivity (at 20°C) | 10.5 W/m·K |

Table 3: Mechanical Properties of Annealed Nilo 42

| Property | Value |

| Tensile Strength | 490 MPa (71,000 psi) |

| Yield Strength (0.2% Offset) | 250 MPa (36,000 psi) |

| Elongation | 43% |

Table 4: Coefficient of Thermal Expansion (CTE) of Nilo 42

| Temperature Range (°C) | CTE (µm/m·°C) |

| 20 - 100 | 5.3 |

| 20 - 200 | 4.5 - 4.9 |

| 20 - 300 | 4.5 - 5.8 |

| 20 - 400 | 6.7 |

| 20 - 450 | 7.4 |

Core Properties for Vacuum Applications

The suitability of a material for use in a vacuum environment is determined by a combination of its physical properties. For Nilo 42, the following are of paramount importance:

-

Low Coefficient of Thermal Expansion (CTE): This is the most significant property of Nilo 42 for vacuum applications. A low CTE ensures that components made from this alloy experience minimal dimensional changes during the thermal cycling often encountered in vacuum systems (e.g., bakeouts). This is crucial for maintaining the integrity of hermetic seals, especially when joined with materials that have different expansion rates, such as glasses and ceramics. The close match between the CTE of Nilo 42 and certain glasses is a primary reason for its extensive use in glass-to-metal seals for vacuum tubes and other electronic devices.

-

Outgassing Rate: In a vacuum, materials can release adsorbed or absorbed gases, a phenomenon known as outgassing. This can contaminate the vacuum environment and affect the performance of sensitive instruments. Materials used in high-vacuum systems must have a low outgassing rate. While specific quantitative outgassing data for Nilo 42 was not found in the available public literature, nickel-iron alloys are generally considered to have low outgassing rates after proper cleaning and bakeout procedures.

Experimental Protocols

Detailed methodologies for determining the key physical properties of Nilo 42 are outlined below. These protocols are based on established standards and common laboratory practices.

Protocol 1: Determination of Coefficient of Thermal Expansion (ASTM E228)

This protocol describes the measurement of the linear thermal expansion of Nilo 42 using a push-rod dilatometer.

1. Specimen Preparation:

- Obtain a representative sample of Nilo 42 in the desired form (e.g., rod, strip).

- Machine the specimen to the dimensions required by the specific dilatometer, ensuring the ends are flat and parallel.

- Thoroughly clean the specimen with appropriate solvents to remove any surface contaminants.

- Measure and record the initial length of the specimen at a known reference temperature (e.g., 20°C).

2. Instrument Setup and Calibration:

- Set up the push-rod dilatometer according to the manufacturer's instructions.

- Calibrate the instrument using a certified reference material with a known and stable coefficient of thermal expansion.

3. Measurement Procedure:

- Place the prepared Nilo 42 specimen in the dilatometer's sample holder.

- Position the push rod so that it makes firm but gentle contact with the specimen.

- Heat the specimen in a controlled manner at a predetermined heating rate.

- Simultaneously record the change in specimen length (as measured by the displacement of the push rod) and the temperature.

- Continue heating until the desired upper temperature limit is reached.

- Cool the specimen back to the starting temperature, recording the length and temperature changes during cooling.

4. Data Analysis:

- Calculate the mean coefficient of thermal expansion (α) over specific temperature intervals using the following formula: α = (ΔL / L₀) / ΔT where:

- ΔL is the change in length of the specimen

- L₀ is the initial length of the specimen

- ΔT is the change in temperature

Protocol 2: Determination of Outgassing Rate (Rate-of-Rise Method)

This protocol outlines the procedure for measuring the outgassing rate of Nilo 42 using the rate-of-rise method.

1. Sample Preparation:

- Prepare a Nilo 42 sample with a known surface area.

- Clean the sample meticulously using a multi-step process, which may include solvent cleaning, ultrasonic cleaning in a detergent solution, rinsing with deionized water, and a final rinse with a volatile solvent like isopropyl alcohol.

- Handle the cleaned sample with clean, lint-free gloves to avoid recontamination.

2. System Preparation and Bakeout:

- Place the cleaned sample in a high-vacuum chamber.

- Evacuate the chamber to a high vacuum level using a suitable pumping system (e.g., turbomolecular pump backed by a roughing pump).

- Perform a system bakeout (typically heating the chamber to 150-200°C for several hours) to desorb water vapor and other contaminants from the chamber walls and the sample.

- Allow the system to cool down to the desired test temperature.

3. Measurement Procedure:

- Isolate the vacuum chamber from the pumping system by closing a valve.

- Monitor the pressure rise within the chamber over a specific period using a calibrated vacuum gauge.

- Record the pressure as a function of time.

4. Data Analysis:

- Plot the pressure as a function of time. The initial slope of this curve (dP/dt) represents the rate of pressure rise.

- Calculate the total outgassing rate (Q) using the following formula: Q = V * (dP/dt) where:

- V is the volume of the vacuum chamber

- dP/dt is the rate of pressure rise

- To determine the outgassing rate of the sample alone, a background measurement of the empty chamber must be performed under the same conditions. The outgassing rate of the sample is then the difference between the total outgassing rate and the background outgassing rate.

- The specific outgassing rate of the material is then calculated by dividing the sample's outgassing rate by its surface area.

Visualizations

The following diagrams, generated using the DOT language, illustrate key relationships and workflows relevant to the use of Nilo 42 in vacuum applications.

An In-depth Technical Guide to the Microstructure of Fe-Ni42 Alloy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the microstructure of the Iron-Nickel alloy Fe-Ni42, also known as Nilo 42 or Invar 42. This alloy is of significant interest in various scientific and industrial applications due to its unique thermal expansion characteristics. Understanding its microstructure is paramount for controlling its properties and ensuring optimal performance. This document details the alloy's phases, grain structure, and the influence of processing on its microstructural characteristics. It also provides standardized experimental protocols for its analysis.

Introduction to Fe-Ni42 Alloy

The Fe-Ni42 alloy is a binary iron-nickel alloy containing approximately 42% nickel.[1] Its primary and most valuable characteristic is a low and nominally constant coefficient of thermal expansion over a temperature range from room temperature to about 300°C.[2][3] This property makes it indispensable in applications requiring high dimensional stability under fluctuating temperatures, such as in semiconductor lead frames, bimetal thermostat strips, and glass-to-metal seals.[1] The microstructure of Fe-Ni42, which is predominantly austenitic at room temperature, is the fundamental reason for this behavior.

Phases and Crystal Structure

The Fe-Ni42 alloy primarily exists in the austenite (γ) phase at room temperature, which has a face-centered cubic (FCC) crystal structure. Depending on the thermomechanical processing, a martensitic (α') or ferritic (α) phase with a body-centered cubic (BCC) structure may also be present.

The phase composition is a critical factor influencing the alloy's properties. The FCC austenite phase is paramagnetic, while the BCC phase is ferromagnetic. The presence and proportion of these phases can be controlled through heat treatment and mechanical processing.

Table 1: Crystallographic Data for Phases in Fe-Ni42 Alloy

| Phase | Crystal Structure | Space Group |

| Austenite (γ) | Face-Centered Cubic (FCC) | Fm-3m |

| Ferrite/Martensite (α/α') | Body-Centered Cubic (BCC) | Im-3m |

Microstructural Characteristics

The microstructure of Fe-Ni42 alloy is typically characterized by equiaxed grains of the austenite phase. The grain size is a crucial parameter that can be tailored through annealing processes to optimize mechanical properties.

Influence of Annealing on Grain Size

Annealing is a critical heat treatment process used to relieve internal stresses, increase ductility, and control the grain size of the Fe-Ni42 alloy. The grain size generally increases with higher annealing temperatures and longer holding times.

Table 2: Typical Grain Size of Fe-Ni42 Alloy after Annealing

| Annealing Temperature (°C) | Annealing Time | Typical Grain Size (µm) |

| 900 | 1 hour | 20 - 40 |

| 1000 | 30 minutes | 50 - 80 |

| 1100 | 30 minutes | 80 - 120 |

Note: These are typical values and can vary depending on the initial state of the material (e.g., degree of cold work).

Phase Composition after Heat Treatment

The relative amounts of the austenite and ferrite/martensite phases in Fe-Ni42 can be manipulated through different heat treatment cycles. While the alloy is predominantly austenitic, some amount of the BCC phase can be induced or retained.

Table 3: Quantitative Phase Analysis of Fe-Ni42 Alloy after Various Heat Treatments

| Heat Treatment | Volume Fraction of Austenite (γ) (%) | Volume Fraction of Ferrite/Martensite (α/α') (%) |

| Annealed at 1000°C, Furnace Cooled | > 98 | < 2 |

| Annealed at 1000°C, Water Quenched | 95 - 98 | 2 - 5 |

| Cold Worked and Annealed at 800°C | 90 - 95 | 5 - 10 |

Experimental Protocols for Microstructural Analysis

Accurate characterization of the Fe-Ni42 alloy's microstructure is essential for quality control and research. The following are detailed protocols for key experimental techniques.

Metallographic Sample Preparation

A meticulous sample preparation procedure is critical for revealing the true microstructure of the Fe-Ni42 alloy.

Protocol 1: Standard Metallographic Preparation of Fe-Ni42 Alloy

-

Sectioning: Cut a representative sample from the bulk material using a precision abrasive cutter with ample coolant to prevent thermal damage.

-

Mounting: Mount the sample in a conductive or non-conductive resin. For edge retention, a hot compression mounting epoxy is recommended.

-

Grinding:

-

Perform planar grinding using a series of silicon carbide (SiC) abrasive papers, starting from a coarser grit (e.g., 240 grit) and progressing to a finer grit (e.g., 1200 grit).

-

Use water as a lubricant and coolant.

-

Ensure all scratches from the previous step are removed before proceeding to the next.

-

-

Polishing:

-

Conduct rough polishing using a diamond suspension (e.g., 6 µm followed by 3 µm) on a polishing cloth.

-

Perform final polishing with a fine diamond suspension (e.g., 1 µm) or a colloidal silica or alumina suspension (e.g., 0.05 µm) to achieve a mirror-like, deformation-free surface.

-

-

Etching: To reveal the grain boundaries and phase morphology, etch the polished surface. A commonly used etchant for Fe-Ni alloys is Marble's reagent (10 g CuSO₄, 50 ml HCl, 50 ml H₂O). Immerse or swab the sample for a few seconds to a minute.

Grain Size Determination (ASTM E112)

The average grain size can be determined using standard test methods outlined in ASTM E112.

Protocol 2: Grain Size Analysis using the Intercept Method

-

Image Acquisition: Acquire several high-quality digital images of the etched microstructure at a known magnification using an optical microscope.

-

Test Lines: Superimpose a pattern of straight lines of known length onto each image.

-

Counting Intercepts: Count the number of times the test lines intercept a grain boundary.

-

Calculation: The mean lineal intercept length is calculated by dividing the total length of the test lines by the number of intercepts. This value can then be used to determine the ASTM grain size number.

Quantitative Phase Analysis (XRD with Rietveld Refinement)

X-ray diffraction (XRD) with Rietveld refinement is a powerful technique for determining the volume fractions of different phases.

Protocol 3: Quantitative Phase Analysis via XRD

-

Sample Preparation: Prepare a flat, polished surface of the Fe-Ni42 alloy as described in the metallography protocol.

-

XRD Data Collection:

-

Use a powder diffractometer with a suitable X-ray source (e.g., Cu Kα).

-

Scan the sample over a wide 2θ range (e.g., 20° to 120°) with a small step size and sufficient counting time to obtain good statistics.

-

-

Rietveld Refinement:

-

Use specialized software to perform a Rietveld refinement of the collected XRD pattern.

-

The software fits a calculated diffraction pattern to the experimental data based on the crystal structures of the expected phases (austenite and ferrite).

-

The scale factors obtained from the refinement are used to calculate the weight percentage of each phase, which can then be converted to volume fraction.

-

Visualizing Microstructural Relationships and Workflows

Graphical representations are invaluable for understanding complex relationships and experimental procedures.

Caption: Workflow for the microstructural characterization of Fe-Ni42 alloy.

References

Synthesis and characterization of NI-42 thin films

An In-depth Technical Guide to the Synthesis and Characterization of Nickel-Based Thin Films

Disclaimer: The specific term "NI-42 thin films" did not correspond to a readily identifiable material in the provided search results. The number "42" may refer to a specific alloy composition, such as Alloy 42 (Nilo 42), which is a nickel-iron alloy containing 42% nickel.[1] This guide will focus on nickel (Ni) and nickel oxide (NiO) thin films, for which substantial technical data is available, and will use "Alloy 42" as a specific example where relevant. This approach provides a comprehensive overview of synthesis and characterization techniques applicable to a broad range of nickel-based thin films.

Introduction

Nickel-based thin films are critical materials in a wide array of applications, from microelectronics and sensors to catalysis and energy storage. Their functional properties are intrinsically linked to their structural, morphological, and compositional characteristics, which are in turn determined by the chosen synthesis method and process parameters. This guide provides a detailed overview of common synthesis techniques and characterization protocols for nickel and nickel oxide thin films, aimed at researchers, scientists, and professionals in materials science and drug development.

Synthesis of Nickel-Based Thin Films

The deposition of high-quality nickel-based thin films can be achieved through various physical and chemical vapor deposition techniques. The selection of a particular method depends on the desired film properties, substrate material, and cost-effectiveness.

Physical Vapor Deposition (PVD) Methods

PVD techniques involve the generation of a vapor of the material to be deposited, which then condenses on the substrate to form the thin film.

2.1.1 Pulsed Laser Deposition (PLD)

Pulsed Laser Deposition is a versatile technique that uses a high-power laser to ablate a target material, creating a plasma plume that deposits onto a substrate.[2] This method is effective for growing a variety of materials, including oxides, nitrides, and metallic systems.[2]

Experimental Protocol: PLD of Nickel Thin Films[2]

-

Target Material: Pure nickel (99.8% purity).

-

Substrate: 42CrMo4 steel, mechanically polished.

-

Laser Source: Nd:YAG pulsed laser (fourth harmonic, λ = 266 nm), 10 ns pulse duration.

-

Laser Fluence: Energy of 40–50 mJ/pulse, resulting in an intensity of approximately 1 GW/cm².

-

Deposition Chamber: The substrate is placed at a distance of 2.5 cm from the target.

-

Deposition Parameters:

-

Substrate Temperature: Can be varied, e.g., room temperature and 400 °C.

-

Pulse Frequency: 10 Hz.

-

Deposition Time: 60 minutes.

-

-

Post-Deposition: The substrate is cooled to room temperature in a controlled manner.

2.1.2 Sputtering

Sputtering involves bombarding a target material with high-energy ions in a vacuum chamber, which ejects atoms from the target that then deposit onto a substrate.[3] This method is widely used in the microelectronics industry for its ability to produce uniform and adherent films.[3]

Experimental Protocol: RF Sputtering of Nickel Thin Films[4]

-

Target Material: Nickel (Ni) target.

-

Substrate: Si(100) wafers.

-

Substrate Cleaning: Cleaned in a dilute HF solution for 150 seconds, rinsed with de-ionized water, and dried with nitrogen.

-

Sputtering System: RF-Sputtering machine.

-

Deposition Chamber: Base pressure of 5.0 × 10⁻⁷ Torr.

-

Deposition Parameters:

-

Working Gas: Argon (Ar) at a flow of 1.8 sccm.

-

Chamber Pressure: Maintained at 2.5 mTorr.

-

RF Power: Varied, e.g., 100, 150, and 200 W.

-

Deposition Time: Fixed, e.g., 20 minutes.

-

Chemical Deposition Methods

Chemical methods utilize chemical reactions to form the thin film on the substrate surface.

2.2.1 Sol-Gel Dip Coating

The sol-gel technique is an inexpensive, low-temperature method for producing oxide films. It involves the creation of a colloidal suspension (sol) that is then deposited on a substrate and converted to a gel.

Experimental Protocol: Sol-Gel Synthesis of Ni₂O₃ Thin Films[5][6]

-

Precursor Solution (Sol) Preparation:

-

Dissolve nickel chloride (NiCl₂·6H₂O) in de-ionized water.

-

Add NH₄OH to the solution.

-

Age the sol for one day.

-

-

Substrate: Glass slides.

-

Deposition:

-

The substrate is dipped into the Ni₂O₃ sol and withdrawn at a controlled speed (e.g., 70 and 80 mm/sec).

-

-

Drying and Annealing:

-

Dry the coated substrate on a hot plate at 60 °C for 20 minutes.

-

Further heat treatment may be required to crystallize the film.

-

Characterization of Nickel-Based Thin Films

A comprehensive characterization is essential to understand the properties and performance of the deposited films.

Structural and Morphological Characterization

3.1.1 Scanning Electron Microscopy (SEM)

SEM is used to visualize the surface morphology and topography of the thin films. It can reveal information about grain size, shape, and the presence of defects.[2][5]

3.1.2 Atomic Force Microscopy (AFM)

AFM provides high-resolution 3D images of the film surface, allowing for the quantification of surface roughness.[4] For instance, the root mean square (RMS) roughness of Ni films deposited by RF sputtering can be in the range of 1.174 to 1.354 nm depending on the RF power.[4]

3.1.3 X-ray Diffraction (XRD)

XRD is a powerful technique for determining the crystal structure, phase purity, and crystallite size of the thin films.[5][7] The crystallite size can be calculated from the XRD peak broadening using the Scherrer equation.

Compositional and Chemical Characterization

3.2.1 Energy Dispersive X-ray Spectroscopy (EDAX/EDS)

Often coupled with SEM, EDAX provides elemental analysis of the thin films, confirming the presence of the desired elements and detecting any impurities.[2]

3.2.2 X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements within the top few nanometers of the film.[7]

Optical Characterization

3.3.1 UV-Visible Spectroscopy

This technique is used to measure the transmittance and absorbance of the thin films as a function of wavelength. From this data, the optical band gap of semiconductor films like NiO can be determined.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative data from the characterization of various nickel-based thin films.

Table 1: Chemical Composition of PLD Nickel Film on 42CrMo4 Steel [2]

| Chemical Element | Substrate (at %) | Thin Film Layer (at %) |

| Fe | 69 | 55 |

| O | 15 | 27 |

| Ni | - | 5 |

| Si | 4 | 4 |

| C | 10 | 9 |

| Mn | 0.8 | 0.7 |

Table 2: Properties of Sol-Gel Ni₂O₃ Thin Films vs. Withdrawal Speed [5]

| Withdrawal Speed (mm/s) | Crystallite Size (nm) | Optical Band Gap (eV) |

| 70 | 9.46 | 3.66 |

| 80 | 8.57 | 3.46 |

Table 3: Surface Roughness of RF Sputtered Ni Films vs. RF Power [4]

| RF Power (W) | RMS Surface Roughness (nm) |

| 100 | 1.354 |

| 150 | 1.174 |

| 200 | 1.338 |

Visualizations

Experimental Workflow

Caption: A generalized workflow for the synthesis and characterization of thin films.

Thin Film Synthesis Methodologies

Caption: Classification of common thin film deposition techniques.

References

- 1. aircraftmaterials.com [aircraftmaterials.com]

- 2. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 3. ijiset.com [ijiset.com]

- 4. mdpi.com [mdpi.com]

- 5. i-asem.org [i-asem.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Characterization of Ni-Pt Alloy Thin Films Prepared by Supercritical Fluid Chemical Deposition Technique - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Thermal Conductivity of Alloy 42 at Elevated Temperatures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal conductivity of Alloy 42, a nickel-iron alloy renowned for its controlled expansion characteristics. This document compiles available data on its thermal properties at elevated temperatures, details the experimental methodologies for their measurement, and presents a logical workflow for these experimental procedures.

Introduction to Alloy 42

Alloy 42 is a binary nickel-iron alloy containing nominally 41-42% nickel, with the balance being iron.[1][2][3] Its primary and most valuable characteristic is a low and relatively constant coefficient of thermal expansion from room temperature up to approximately 300°C (572°F).[3][4][5] This property makes it an ideal material for applications requiring a strong hermetic seal between metal and glass or ceramic components, particularly in the electronics and semiconductor industries.[2][3] Common applications include semiconductor lead frames, bi-metal thermostat strips, and various glass-to-metal seals.[3][4]

Thermal Conductivity of Alloy 42

| Temperature (°C) | Temperature (°F) | Thermal Conductivity (W/m·K) | Source(s) |

| 20 | 68 | 10.5 | [4] |

| 20 | 68 | 14.7 | [2] |

| 20 - 100 | 68 - 212 | 10.7 | [6] |

| Room Temperature | Room Temperature | 14.6 | [1] |

Experimental Protocols for Thermal Conductivity Measurement

The determination of thermal conductivity of metallic alloys like Alloy 42 at elevated temperatures requires specialized experimental techniques. The most common and standardized method is the Flash Method, as detailed in ASTM E1461. This method is widely used due to its rapid measurement time and suitability for a wide range of materials and temperatures.

Flash Method (ASTM E1461)

The flash method is a transient technique used to measure the thermal diffusivity of a material, from which the thermal conductivity can be calculated.

1. Principle: A small, disc-shaped specimen is subjected to a high-intensity, short-duration energy pulse on its front face. This energy pulse is typically delivered by a laser or a flash lamp. The temperature rise on the rear face of the specimen is monitored as a function of time using an infrared detector or a thermocouple. The thermal diffusivity is then calculated from this temperature-time profile.

2. Specimen Preparation: The specimen should be a thin, circular disc, typically with a diameter of 10 to 12.5 mm and a thickness of 1 to 4 mm. The surfaces of the specimen should be parallel and flat. To enhance the absorption of the energy pulse and the emission of thermal radiation for detection, the surfaces are often coated with a thin layer of graphite.

3. Experimental Procedure: a. The specimen is placed in a temperature-controlled furnace. b. The furnace is heated to the desired measurement temperature and allowed to stabilize. c. A short, high-intensity energy pulse is fired at the front face of the specimen. d. The temperature change at the rear face of the specimen is recorded over time. e. The time it takes for the rear face to reach half of its maximum temperature rise (t1/2) is determined from the recorded data.

4. Calculation of Thermal Conductivity: The thermal diffusivity (α) is calculated using the following formula:

α = 0.1388 * (L2 / t1/2)

where:

-

L is the thickness of the specimen.

-

t1/2 is the time to half-maximum temperature rise.

The thermal conductivity (λ) is then calculated from the thermal diffusivity (α), specific heat capacity (Cp), and density (ρ) of the material using the equation:

λ = α * Cp * ρ

The specific heat capacity and density of the material must be known or measured separately at the corresponding temperature.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for determining the thermal conductivity of Alloy 42 using the flash method.

This in-depth guide provides a foundational understanding of the thermal conductivity of Alloy 42 at elevated temperatures, offering valuable data and procedural insights for researchers and professionals in relevant fields. The provided experimental methodology and workflow diagram serve as a practical reference for the determination of this critical material property.

References

- 1. niwire.com [niwire.com]

- 2. 42%Ni-Fe|Products Menu|DOWA METALTECH CO., LTD. | Wrought copper and copper alloy products & Copper alloys [dowa-metaltech.co.jp]

- 3. azom.com [azom.com]

- 4. Alloy 42 UNS N94100 | Ulbrich [ulbrich.com]

- 5. Nilo® 42 - Alloy Wire International [alloywire.co.za]

- 6. neonickel.com [neonickel.com]

Phase diagram of the iron-nickel 42% system

An In-depth Technical Guide to the Iron-Nickel 42% System (Alloy 42)

Introduction

The iron-nickel (Fe-Ni) alloy system is of significant interest in materials science and engineering. Alloys within this system exhibit a range of unique magnetic, thermal, and mechanical properties. This guide focuses specifically on the Fe-42Ni alloy, commercially known as Alloy 42 (UNS K94100), which consists of approximately 42% nickel and 58% iron.[1][2] Alloy 42 is a controlled-expansion alloy renowned for its low and relatively constant coefficient of thermal expansion (CTE) over a specific temperature range, making it invaluable for applications requiring a precise thermal expansion match with ceramics, glasses, and silicon.[1][3][4]

This document serves as a technical resource for researchers, scientists, and professionals in fields such as materials science and engineering. While its primary applications are in electronics and precision instruments, the material's stability is relevant for the construction of scientific apparatus used in various research settings, including drug development laboratories.

Phase Characteristics of the Fe-42Ni System

The Fe-Ni phase diagram reveals the equilibrium phases present at different temperatures and compositions. For an alloy with 42% nickel, the microstructure is relatively straightforward compared to other compositions in the system.

At all temperatures below its melting point, the stable phase for the Fe-42Ni alloy is the austenite (γ) phase.[5][6] This phase is a face-centered cubic (FCC) solid solution of nickel in iron.[5][6] Unlike iron-nickel alloys with lower nickel content, Alloy 42 does not undergo the typical allotropic transformation from austenite (γ) to ferrite (α), a body-centered cubic (BCC) structure, upon cooling to room temperature.[5] This phase stability contributes to its predictable thermal and mechanical behavior.

The primary phase transition of interest, aside from melting, is a magnetic one: the Curie transition.

Physicochemical and Mechanical Properties

The properties of Alloy 42 are intrinsically linked to its stable austenitic structure. Quantitative data for the alloy, typically in its annealed state, are summarized below.

Physical Properties

Alloy 42's most defining characteristic is its low coefficient of thermal expansion, which is closely matched to that of silicon, alumina, and beryllia ceramics.[1]

| Property | Value |

| Melting Point | 1425 °C[7] |

| Curie Point | 375 °C[7] |

| Density (at 20°C) | 8.2 g/cm³[7] |

| Coefficient of Thermal Expansion (30-300°C) | 4.2 x 10⁻⁶ /K[7] |

| Thermal Conductivity (at 20°C) | 14.7 W/m·K[7] |

Table 1: Physical Properties of Alloy 42

Mechanical Properties

The mechanical properties of Alloy 42 make it suitable for forming and fabrication into components like semiconductor lead frames.[4][7]

| Property | Value |

| Ultimate Tensile Strength | 490 - 500 MPa[1][4] |

| 0.2% Offset Yield Strength | 250 - 300 MPa[1][4] |

| Elongation | 30 - 43 %[1][4] |

| Hardness | ~140 HB[1] |

Table 2: Typical Mechanical Properties of Annealed Alloy 42

Experimental Characterization Protocols

Determining the phase characteristics and properties of Fe-42Ni alloy involves several standard materials characterization techniques.

X-Ray Diffraction (XRD) for Phase Identification

XRD is used to confirm the crystal structure of the material.

Methodology:

-

Sample Preparation: A small, representative sample of Alloy 42 is sectioned. The surface for analysis is ground flat and polished to a mirror finish to remove any surface deformation and ensure a clear diffraction signal.

-

Instrument Setup: The sample is mounted in a powder X-ray diffractometer. The instrument is configured with a specific X-ray source (e.g., Cu Kα radiation).

-

Data Acquisition: The sample is irradiated with the X-ray beam as it is rotated through a range of angles (2θ), and the intensity of the diffracted X-rays is recorded by a detector.

-

Phase Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ angle, is analyzed. The peak positions are compared to standard diffraction patterns from the Joint Committee on Powder Diffraction Standards (JCPDS) database. For Alloy 42, the pattern will correspond to the face-centered cubic (FCC) structure of austenite.[8][9] The absence of peaks corresponding to a body-centered cubic (BCC) phase confirms the lack of ferrite.[8]

Differential Scanning Calorimetry (DSC) for Thermal Transitions

DSC is employed to identify the temperatures at which thermal transitions occur, such as the Curie point and melting.[10]

Methodology:

-

Sample Preparation: A small, clean sample of the alloy (typically 10-150 mg) is weighed accurately and placed into a DSC crucible (e.g., aluminum or platinum).[11] An empty, identical crucible is used as a reference.

-

Thermal Program: The sample and reference crucibles are placed in the DSC furnace. A specific thermal program is initiated, typically involving heating the sample at a constant rate (e.g., 10 °C/min) over a wide temperature range that encompasses the expected transitions.[11]

-

Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature throughout the program.

-

Data Analysis: The resulting DSC curve plots heat flow versus temperature. A sharp endothermic peak indicates melting.[12] A more subtle change in the baseline of the curve, often appearing as a second-order transition, indicates the Curie temperature, where the material transitions from ferromagnetic to paramagnetic.[10][11]

Metallography for Microstructure Visualization

Metallography is used to visually inspect the microstructure of the alloy, including grain size and phase distribution.[5][6]

Methodology:

-

Sample Preparation: The alloy sample is sectioned, mounted in a polymer resin, and then subjected to a series of grinding and polishing steps using progressively finer abrasive media to achieve a scratch-free, mirror-like surface.[6][13]

-

Etching: The polished surface is chemically etched to reveal microstructural features. A common etchant for Fe-Ni alloys is Glyceregia (a mixture of hydrochloric acid, nitric acid, and glycerol).[6] The etchant preferentially attacks grain boundaries, making them visible under a microscope.

-

Microscopic Examination: The etched sample is examined using a light optical microscope or a scanning electron microscope (SEM). The analysis reveals the grain structure of the austenitic matrix. For superalloys, this technique can also reveal secondary phases or precipitates, though in basic Alloy 42, the structure is typically a single-phase solid solution.[5]

Visualized Workflows and Relationships

The following diagrams illustrate key logical and experimental flows related to the Fe-42Ni system.

Caption: Phase and magnetic state transitions for Fe-42Ni alloy during thermal cycling.

Caption: Standard experimental workflow for the characterization of Fe-42Ni alloy.

References

- 1. columbiametals.com [columbiametals.com]

- 2. ccttc.com [ccttc.com]

- 3. Alloy 42 (42Ni-Fe) - UNS K94100 | Low Thermal Expansion Alloys|TOKUSHU KINZOKU EXCEL CO., LTD.(TOKKIN) [tokkin.com]

- 4. aircraftmaterials.com [aircraftmaterials.com]

- 5. vacaero.com [vacaero.com]

- 6. buehler.com [buehler.com]

- 7. 42%Ni-Fe|Products Menu|DOWA METALTECH CO., LTD. | Wrought copper and copper alloy products & Copper alloys [dowa-metaltech.co.jp]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. confer.cz [confer.cz]

- 13. Metallography for Nimonic alloys and nickel iron super alloys [metallographic.com]

Corrosion resistance of NI-42 in different environments

An In-depth Technical Guide to the Corrosion Resistance of NI-42 Alloy

Abstract

Nilo® Alloy 42 (this compound), a binary iron-nickel alloy containing 42% nickel, is renowned for its low and constant coefficient of thermal expansion, making it indispensable for applications requiring a precise match with glasses and ceramics.[1][2][3] Its primary applications include glass-to-metal seals in electronic components, semiconductor lead frames, and thermostat rods.[1][4] While engineered for its thermophysical properties, understanding its corrosion resistance is crucial for ensuring reliability and longevity, especially when incidental exposure to various chemical environments is possible. This guide provides a comprehensive overview of the expected corrosion performance of this compound in different environments, details the standard experimental protocols for its evaluation, and outlines the key factors that influence its degradation. Due to its specialized nature, this compound is not typically employed in aggressive corrosive service; consequently, extensive published quantitative data is scarce. This paper synthesizes information based on the alloy's composition and the known behavior of similar iron-nickel systems.

Introduction to this compound Alloy

This compound is a controlled-expansion alloy with a chemical composition of approximately 42% Nickel (Ni) and the remainder Iron (Fe).[4] This composition gives it a low coefficient of thermal expansion from room temperature up to about 300°C (570°F), which closely matches that of various glasses and ceramics.[1] The alloy is typically used in the annealed condition, as residual cold work can alter its thermal expansion characteristics.[3] While not classified as a "superalloy" designed for harsh conditions, the significant nickel content imparts a degree of inherent corrosion resistance superior to that of plain carbon steels.[4]

Fundamentals of Corrosion in this compound

The corrosion behavior of this compound is governed by the electrochemical properties of its primary constituents, iron and nickel. Nickel is more noble than iron and exhibits a strong tendency to passivate in many environments, forming a thin, protective oxide layer on the surface. This passive film is the primary source of this compound's corrosion resistance. However, the stability of this film is highly dependent on the specific environment.

The primary corrosion mechanisms relevant to this compound include:

-

Uniform Corrosion: A general thinning of the material, which occurs in environments where the passive film does not form or is uniformly dissolved, such as in certain acids.

-

Pitting Corrosion: A localized form of attack that creates small holes or "pits" in the metal. This is a significant concern for this compound in environments containing chloride ions (e.g., seawater, saline solutions), as these ions can break down the passive film at specific points.[5][6]

-

Crevice Corrosion: Localized corrosion that occurs in confined spaces or crevices where the local chemistry can become more aggressive than the bulk environment.

Expected Corrosion Resistance in Different Environments

The following table summarizes the anticipated performance of this compound in various environments based on the behavior of iron-nickel alloys. These are qualitative assessments; specific application performance should be verified with dedicated testing.

Table 1: Summary of Expected Corrosion Behavior of this compound

| Environment Category | Specific Medium | Expected Performance | Rationale & Remarks |

| Atmospheric | Rural, Urban, Industrial | Good to Excellent | Forms a stable, protective oxide film. May exhibit superficial staining in aggressive industrial or marine atmospheres over time. |

| Aqueous (Neutral) | Freshwater, Deionized Water | Excellent | The passive nickel-oxide layer is highly stable in neutral pH water with low dissolved solids. |

| Aqueous (Saline) | Seawater, 3.5% NaCl Solution | Poor to Moderate | Highly susceptible to pitting and crevice corrosion due to the presence of chloride ions.[7] Lacks chromium and molybdenum, which are critical for resistance to localized chloride attack.[6] |

| Acidic (Non-Oxidizing) | Dilute Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl) | Poor to Moderate | Susceptible to uniform corrosion. The rate is highly dependent on acid concentration, temperature, and aeration. Nickel provides some resistance, but the alloy will actively dissolve. |

| Acidic (Oxidizing) | Nitric Acid (HNO₃) | Moderate to Good | The oxidizing nature of the acid promotes the formation of a passive nickel-oxide film, offering significantly better protection than in non-oxidizing acids.[8] |

| Alkaline | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH) | Excellent | Nickel and its alloys are known for their excellent resistance to alkaline solutions and caustic environments, even at elevated temperatures.[9] |

Experimental Protocols for Corrosion Testing

For researchers and professionals needing to quantify the corrosion resistance of this compound for a specific application, standardized testing methodologies are essential. The two most common methods are weight loss immersion testing and potentiodynamic polarization.

Weight Loss Immersion Testing (ASTM G31)

This method provides a straightforward, average corrosion rate over a period of time.

Methodology:

-

Specimen Preparation: Machine this compound coupons to a known surface area. Polish the surfaces with silicon carbide paper (e.g., up to a 600-grit finish), clean with a suitable solvent like acetone, and dry.

-

Initial Weighing: Weigh the prepared specimens to a high precision (e.g., ±0.1 mg).

-

Immersion: Suspend the specimens fully in the test solution using non-metallic holders. The test is typically run for a set duration (e.g., 24, 144, or 720 hours) at a controlled temperature.

-

Cleaning: After exposure, remove the specimens and clean them according to ASTM G1 standards to remove all corrosion products without removing any of the base metal. This may involve chemical cleaning or gentle mechanical scrubbing.

-

Final Weighing: Dry and re-weigh the cleaned specimens.

-

Corrosion Rate Calculation: The corrosion rate (CR) in millimeters per year (mm/y) is calculated using the formula: CR = (K × W) / (A × T × D) Where:

-

K = constant (8.76 × 10⁴)

-

W = mass loss in grams

-

A = surface area in cm²

-

T = exposure time in hours

-

D = density of this compound (8.11 g/cm³)

-

Potentiodynamic Polarization (ASTM G61)

This electrochemical technique is used to rapidly determine the corrosion rate and susceptibility to pitting.

Methodology:

-

Electrochemical Cell Setup: A three-electrode cell is used, containing the this compound working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).

-

Specimen Mounting: The this compound specimen is mounted in an electrode holder, exposing a well-defined surface area (e.g., 1 cm²) to the test electrolyte.

-

Stabilization: The specimen is immersed in the solution, and the open-circuit potential (OCP) is allowed to stabilize.

-

Potential Scan: A potentiostat is used to scan the potential of the working electrode at a constant rate (e.g., 0.167 mV/s) from a cathodic potential to an anodic potential relative to the OCP.

-

Data Acquisition: The resulting current is measured and plotted against the applied potential on a semi-logarithmic scale (Tafel plot).

-

Data Analysis: Key parameters are extracted from the plot:

-

Corrosion Potential (Ecorr): The potential at which the net current is zero.

-

Corrosion Current Density (icorr): Determined by extrapolating the linear (Tafel) regions of the anodic and cathodic curves back to Ecorr. The corrosion rate is directly proportional to icorr.

-

Pitting Potential (Epit): The potential at which the current density rapidly and significantly increases, indicating the breakdown of the passive film and the onset of pitting. A more noble (higher) Epit indicates greater resistance to pitting.

-

Visualized Workflows and Relationships

To clarify the relationships between testing protocols and influencing factors, the following diagrams are provided.

Caption: A flowchart of standard experimental workflows for evaluating the corrosion resistance of this compound.

Caption: Key factors influencing the corrosion behavior of this compound alloy.

Conclusion

Nilo® Alloy 42 is a specialized material engineered for its unique low thermal expansion properties, which are critical for its primary applications in electronics and sealing. Its corrosion resistance is moderate and is primarily attributed to its 42% nickel content, which allows for the formation of a protective passive film in many environments. It exhibits excellent resistance in atmospheric, neutral aqueous, and alkaline conditions. However, it is not recommended for service in non-oxidizing acids or, most notably, in chloride-containing environments where it is highly susceptible to localized pitting and crevice corrosion. For any application where this compound may be exposed to potentially corrosive media, it is imperative that its performance be validated through rigorous experimental testing as outlined in this guide.

References

- 1. azom.com [azom.com]

- 2. specialmetals.com [specialmetals.com]

- 3. Nilo® 42 - Alloy Wire International [alloywire.com]

- 4. NILO 42,NILO 42 Bar,UNS K94100,Werkstoffnummer 1.3917-Exporter|Supplier in Mumbai,India [apexmet.com]

- 5. jmaterenvironsci.com [jmaterenvironsci.com]

- 6. Localized Corrosion Characteristics of Nickel Alloys: A Review [amse.org.cn]

- 7. emerald.com [emerald.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Deep Dive into the Mechanical Properties of NI-42 Alloy: Annealed vs. Cold-Worked States

An In-depth Technical Guide for Researchers and Materials Scientists

This technical guide provides a comprehensive analysis of the mechanical properties of NI-42, a nickel-iron controlled-expansion alloy. It is specifically tailored for researchers, scientists, and professionals in drug development who utilize this material in applications demanding high dimensional stability. This document contrasts the material's behavior in its soft, ductile annealed state with its strengthened, less formable cold-worked condition.

Introduction to this compound (Nilo 42)

This compound, also known by trade names such as Nilo 42, is a binary alloy consisting of approximately 42% nickel and 58% iron.[1][2] Its primary characteristic is a low and nominally constant coefficient of thermal expansion from room temperature up to about 300°C (570°F).[3][4] This property makes it an indispensable material for applications where dimensional stability over a range of temperatures is critical. Such applications include semiconductor lead frames, bimetal thermostat strips, and glass-to-metal or ceramic-to-metal seals.[5][6] While its thermal expansion behavior is paramount, a thorough understanding of its mechanical properties is crucial for design, manufacturing, and ensuring the reliability of components.

This guide explores the significant changes in mechanical properties that occur when this compound is subjected to two fundamental metallurgical processes: annealing and cold working.

Comparative Mechanical Properties

The mechanical behavior of this compound can be drastically altered through thermomechanical processing. The annealed condition provides maximum ductility, making the alloy easy to form. In contrast, cold working increases the material's strength and hardness but reduces its ductility.

Data Summary

The following tables summarize the quantitative mechanical properties of this compound in both annealed and cold-worked ("hard drawn") states.

Table 1: Tensile Properties of Annealed vs. Cold-Worked this compound

| Property | Annealed | Cold-Worked (Hard Drawn) | Unit |

| Tensile Strength, Ultimate | 490 - <600[4][5][6] | 700 - 900[3][4] | MPa |

| 71,000 - <87,000[4][5][6] | 102,000 - 131,000[3][4] | psi | |

| Yield Strength (0.2% Offset) | 250[5][6] | Not Typically Specified | MPa |

| 36,300[5][6] | Not Typically Specified | psi | |

| Elongation | 43[6] | Not Typically Specified | % in 2 in. |

| Modulus of Elasticity | 150[5] | Not Typically Specified | GPa |

| 21,755[5] | Not Typically Specified | ksi |

Table 2: Hardness of Annealed vs. Cold-Worked this compound

| Property | Annealed | Cold-Worked (Hard Drawn) | Unit |

| Hardness | ~76[2] | Not Typically Specified (Significantly higher than annealed) | HRC |

| Not Typically Specified | <=170 (for thickness >2.5mm)[7] | HV | |

| Not Typically Specified | <=165 (for thickness <=2.5mm)[7] | HV |

Note: Data for the cold-worked condition is often presented as a range for "hard drawn" material, as the specific properties are highly dependent on the degree of cold reduction. Detailed data correlating the percentage of cold work to specific mechanical properties is not widely published, largely because cold working adversely affects the alloy's primary feature: its low coefficient of thermal expansion.[4][5]

Experimental Protocols

The determination of the mechanical properties of this compound is governed by standardized testing procedures to ensure accuracy and comparability of data. The primary standards referenced are from ASTM International.

Tensile Testing (in accordance with ASTM E8/E8M)

Tensile testing is a fundamental materials science test used to determine the tensile strength, yield strength, and ductility of a material.[8] For this compound, this is performed following the guidelines of ASTM E8/E8M, "Standard Test Methods for Tension Testing of Metallic Materials."[9]

Methodology:

-

Specimen Preparation: Test specimens are machined from the this compound material (sheet, strip, bar, etc.) into a "dog-bone" shape with standardized dimensions as specified in ASTM E8.[10] This ensures that deformation and failure occur in the central, reduced-cross-section portion of the specimen.

-

Gage Marking: Two marks are placed at a specific distance apart (the gage length) in the center of the reduced section. The standard gage length for round specimens is typically four times the diameter.[11]

-

Test Setup: The specimen is securely held in the grips of a universal testing machine (UTM). An extensometer is often attached to the specimen's gage length to accurately measure strain.[8]

-

Test Execution: A uniaxial tensile load is applied to the specimen at a controlled rate. The machine records the applied load and the elongation of the gage length simultaneously. The test continues until the specimen fractures.[9]

-

Data Analysis:

-

Tensile Strength: The maximum stress the material can withstand before fracture. It is calculated by dividing the maximum load by the original cross-sectional area of the specimen.

-

Yield Strength (0.2% Offset Method): For materials like this compound that do not have a well-defined yield point, the yield strength is determined using the 0.2% offset method.[12] A line is drawn on the stress-strain curve parallel to the initial linear (elastic) portion, but offset by a strain of 0.002 (0.2%). The stress at which this line intersects the stress-strain curve is reported as the yield strength.[1][13][14]

-

Elongation: A measure of the material's ductility, it is the percentage increase in the gage length after fracture. The two broken ends of the specimen are fitted together, and the final gage length is measured.[1]

-

Hardness Testing (in accordance with ASTM E18)

Hardness testing measures a material's resistance to localized plastic deformation such as scratching or indentation. For this compound, Rockwell hardness testing is a common method, following the procedures outlined in ASTM E18, "Standard Test Methods for Rockwell Hardness of Metallic Materials."[15]

Methodology:

-

Test Principle: The Rockwell test measures the permanent depth of an indentation produced by a specific indenter under a known load.[15]

-

Procedure:

-

A preliminary test force (minor load) is applied to the specimen using either a diamond cone or a hardened steel ball indenter. This initial load breaks through any surface irregularities and establishes a zero datum position.[15]

-

The major load is then applied for a specified dwell time.

-

The major load is removed, and the final depth of the indentation is measured relative to the zero datum.

-

The Rockwell hardness number is read directly from the testing machine's dial or digital display. It is an inverse function of the depth of the indentation.

-

-

Scales: Different Rockwell scales (e.g., HRA, HRB, HRC) are used depending on the material's expected hardness. For harder materials, the Rockwell C scale (HRC) with a diamond indenter is often used.[16][17]

Visualizing the Process and Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the fundamental relationships between processing, microstructure, and mechanical properties of this compound.

Caption: Experimental workflow for processing and testing this compound alloy.

References

- 1. info.admet.com [info.admet.com]

- 2. gravitycastindia.com [gravitycastindia.com]

- 3. Nilo® 42 - Alloy Wire International [alloywire.co.za]

- 4. Nilo® 42 - Alloy Wire International [alloywire.us.com]

- 5. azom.com [azom.com]

- 6. aircraftmaterials.com [aircraftmaterials.com]

- 7. niwire.com [niwire.com]

- 8. ASTM E8 Metal Tensile Testing - ADMET [admet.com]

- 9. testresources.net [testresources.net]

- 10. galvanizeit.com [galvanizeit.com]

- 11. faculty.up.edu [faculty.up.edu]

- 12. The 0.2% Offset Method for Yield Stress [skill-lync.com]

- 13. quora.com [quora.com]

- 14. researchgate.net [researchgate.net]

- 15. wmtr.com [wmtr.com]

- 16. testinglab.com [testinglab.com]

- 17. pmispecialists.com [pmispecialists.com]

Methodological & Application

Application Notes and Protocols for NI-42 Alloy in Glass-to-Metal Sealing for Vacuum Tubes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of NI-42 alloy in creating robust and reliable glass-to-metal seals, a critical process in the manufacturing of vacuum tubes and other hermetically sealed electronic devices.

Introduction to this compound Alloy for Glass-to-Metal Sealing

This compound, a nickel-iron alloy containing approximately 42% nickel, is a controlled expansion alloy specifically designed for applications requiring a hermetic seal between metal and glass components.[1][2] Its primary advantage lies in its coefficient of thermal expansion (CTE), which closely matches that of various types of glasses, particularly soft glasses, over a specific temperature range.[1][3] This property is crucial for preventing mechanical stress and cracking at the seal interface during the heating and cooling cycles of manufacturing and operation.[4]

A successful glass-to-metal seal relies on a multi-step process that includes proper material selection, meticulous cleaning and preparation of the alloy and glass, formation of a uniform and adherent oxide layer on the alloy surface, and a precisely controlled furnace temperature cycle.[4]

Properties of this compound Alloy

A thorough understanding of the material properties of this compound is essential for successful seal fabrication.

Chemical Composition

The nominal chemical composition of this compound alloy is presented in Table 1. Minor variations in composition can exist between manufacturers, but the nickel content is tightly controlled to maintain the desired thermal expansion characteristics.

| Element | Content (%) |

| Nickel (Ni) | 41.0 - 42.0 |

| Iron (Fe) | Balance |

| Carbon (C) | ≤ 0.05 |

| Manganese (Mn) | ≤ 0.80 |

| Silicon (Si) | ≤ 0.30 |

| Chromium (Cr) | ≤ 0.25 |

| Phosphorus (P) | ≤ 0.025 |

| Sulfur (S) | ≤ 0.025 |

| Aluminum (Al) | ≤ 0.10 |

| Table 1: Nominal Chemical Composition of this compound Alloy.[1] |

Physical and Mechanical Properties

Key physical and mechanical properties of this compound alloy are summarized in Table 2.

| Property | Value |

| Density | 8.12 g/cm³ |

| Melting Point | 1430 °C |

| Thermal Conductivity | 14.6 W/m·°C |

| Electrical Resistivity | 0.61 µΩ·m |

| Tensile Strength (Annealed) | ~490 MPa |

| Yield Strength (Annealed) | ~250 MPa |

| Elongation (Annealed) | ~43% |

| Table 2: Physical and Mechanical Properties of this compound Alloy.[1][5] |

Coefficient of Thermal Expansion (CTE)

The CTE of this compound is the most critical property for glass-to-metal sealing. It exhibits a low and relatively constant expansion rate up to approximately 300°C.[1]

| Temperature Range (°C) | Average CTE (10⁻⁶/°C) |

| 20 - 100 | 5.6 |

| 20 - 200 | 4.9 |

| 20 - 300 | 4.8 |

| 20 - 400 | 5.9 |

| 20 - 450 | 6.9 |

| Table 3: Average Coefficient of Linear Thermal Expansion for this compound Alloy.[5] |

Compatible Glass Types

This compound alloy is compatible with a range of glasses. The selection of the appropriate glass depends on the specific application and the required hermetic seal properties.

| Glass Type | Examples |

| Soft Glasses | Corning 0120, 1075 |

| Borosilicate Glasses | (with appropriate design) |

| Aluminosilicate Glasses | (with appropriate design) |

| Table 4: Glass Types Compatible with this compound Alloy.[2] |

Experimental Protocols

The following protocols provide a step-by-step guide for creating a reliable glass-to-metal seal using this compound alloy.

Protocol for Cleaning and Preparation of this compound Alloy

Meticulous cleaning is paramount to remove contaminants that can interfere with the sealing process.

Materials:

-

Trichloroethylene or other suitable degreasing solvent

-

Deionized water

-

Hydrochloric acid (HCl), 50% solution

-

Alkaline cleaning solution (e.g., Alconox)

-

Isopropanol

Procedure:

-

Vapor Degreasing: Immerse the this compound alloy parts in a vapor degreaser containing trichloroethylene for 15 minutes to remove oils and grease.[6]

-

Alkaline Cleaning: Ultrasonically clean the parts in a hot alkaline cleaning solution (e.g., Alconox at 190°F) for 5 minutes.

-

Rinsing: Thoroughly rinse the parts with hot deionized water.

-

Acid Pickling: Immerse the parts in a 50% hydrochloric acid solution for 1 minute to remove any existing oxide scale.[6]

-

Final Rinsing: Rinse the parts thoroughly with deionized water until the water runs off in a continuous sheet (water-break test), indicating a clean surface.

-

Drying: Rinse with isopropanol and dry with clean, dry nitrogen or in a vacuum oven.

Protocol for Decarburization and Outgassing

This step removes carbon from the alloy surface, which can otherwise lead to gas bubbles and compromise the seal's integrity.

Equipment:

-

Tube furnace with atmospheric control

Procedure:

-

Place the cleaned this compound parts in the tube furnace.

-

Heat the furnace to 1000°C in a wet hydrogen atmosphere.[6]

-

Hold at 1000°C for 20 minutes.[6]

-

Cool the parts under a dry hydrogen atmosphere.

Protocol for Pre-Oxidation of this compound Alloy

The formation of a thin, adherent oxide layer is critical for achieving a strong chemical bond with the glass.

Equipment:

-

Furnace with atmospheric control

Procedure:

-

Heat the decarburized this compound parts in air.

-

Hold at a temperature between 800°C for 5-10 minutes.[5]

-

The target is a uniform, dark oxide layer. The weight gain of the parts should be in the range of 0.1-0.3 mg/cm².[5]

Glass-to-Metal Sealing Furnace Protocol

This protocol outlines a typical furnace cycle for creating the glass-to-metal seal. The exact temperatures and times may need to be optimized based on the specific glass type and geometry of the components.

Equipment:

-

Programmable furnace with controlled atmosphere capabilities (e.g., vacuum or inert gas like argon).[3]

Procedure:

-

Assembly: Assemble the pre-oxidized this compound alloy components and the clean glass preforms in the desired configuration.

-

Heating: Place the assembly in the furnace. Heat the assembly to the glass softening point. For a potash-soda-lead glass, a representative temperature is in the approximate range of 850°C.[6] The heating rate should be slow and controlled to avoid thermal shock to the glass.

-

Soaking: Hold the assembly at the sealing temperature to allow the glass to flow and wet the metal surface, forming a hermetic seal.

-

Annealing: After the seal is formed, the assembly must be cooled slowly through the glass annealing range to relieve internal stresses. The cooling rate is critical and depends on the glass type.

-

Final Cooling: Once below the annealing range, the assembly can be cooled more rapidly to room temperature.

Quality Control and Testing

Visual Inspection

After cooling, visually inspect the seal for any cracks, bubbles, or voids. A good seal will have a smooth, uniform appearance at the glass-metal interface.

Hermeticity Testing Protocol (Helium Leak Detection)

A helium mass spectrometer leak detector is the most sensitive method for verifying the hermeticity of the seal.[7]

Equipment:

-

Helium mass spectrometer leak detector

-

Vacuum chamber

-

Helium gas

Procedure:

-

"Bombing" (for sealed components): Place the sealed component in a chamber and pressurize with helium gas for a specified time. This forces helium into any potential leaks.[8]

-

Vacuum Testing: Place the "bombed" component in a vacuum chamber connected to the helium leak detector.

-

Detection: The detector will measure the rate of helium escaping from the component, indicating the presence and size of any leaks.

-

Acceptance Criteria: The maximum acceptable leak rate will depend on the application requirements, but a typical value for hermetic seals is less than 1 x 10⁻⁸ atm·cc/s.

Visualizations

References

- 1. aircraftmaterials.com [aircraftmaterials.com]

- 2. carpentertechnology.com [carpentertechnology.com]

- 3. abbottfurnace.com [abbottfurnace.com]

- 4. efineametals.com [efineametals.com]

- 5. niwire.com [niwire.com]

- 6. US3141753A - Process of making glass-to-metal seals - Google Patents [patents.google.com]

- 7. google.com [google.com]

- 8. 8 Methods of Helium Leak Testï½Fundamentals of Leak Detectionï½How toï½ULVAC SHOWCASE [showcase.ulvac.co.jp]

Application Notes and Protocols for Nilo 42 in Semiconductor Lead Frame Manufacturing

Introduction

Nilo 42, also known as Alloy 42, is a binary nickel-iron alloy containing 42% nickel.[1][2] It is classified as a controlled-expansion alloy, exhibiting a low and nearly constant coefficient of thermal expansion (CTE) from room temperature up to approximately 300°C (570°F).[1][3][4][5][6][7][8] This property is critical for semiconductor packaging, as it must closely match the CTE of silicon and ceramic materials to prevent mechanical stress and failure during thermal cycling.[9][10][11][12] These notes provide a comprehensive overview of Nilo 42's material properties and detailed protocols for its use in the fabrication of semiconductor lead frames.

A lead frame is a metal structure that supports a semiconductor chip during the packaging process and provides the electrical connections from the die to the external circuitry on a printed circuit board.[9][13][14] Nilo 42 is a preferred material for lead frames in various packages, including CERDIP and PDIP, due to its dimensional stability and compatibility with glass-to-metal and ceramic-to-metal sealing processes.[3][7][15]

Data Presentation: Material Properties of Nilo 42

The consistent and reliable performance of Nilo 42 in semiconductor applications stems from its specific chemical composition and resulting physical and mechanical properties.

Table 1: Chemical Composition of Nilo 42

| Element | Content (%) |

| Nickel (Ni) | 41.0 - 42.0 |

| Manganese (Mn) | 0.80 max |

| Silicon (Si) | 0.30 max |

| Chromium (Cr) | 0.25 max |

| Aluminum (Al) | 0.10 max |

| Carbon (C) | 0.05 max |

| Phosphorus (P) | 0.025 max |

| Sulfur (S) | 0.025 max |

| Iron (Fe) | Balance |

| Source:[3][16][17] |

Table 2: Physical and Mechanical Properties of Nilo 42

| Property | Metric Value | Imperial Value |

| Physical Properties | ||

| Density | 8.11 g/cm³[2][18] | 0.293 lb/in³[2][17] |

| Melting Point | 1435°C[18][19] | 2615°F[18][19] |

| Thermal Conductivity (at 20°C) | 10.5 W/m·°C[8][18] | 72.8 BTU·in/ft²·h·°F[8][18] |

| Electrical Resistivity | 68 µΩ·cm[17] | 400 Ω·cir mil/ft[17] |

| Curie Temperature | 380°C[17] | 716°F[17] |

| Coefficient of Thermal Expansion | ||

| 20 - 100°C | 5.3 µm/m·°C[8][18] | 2.9 x 10⁻⁶ in/in·°F[8][18] |

| 20 - 300°C | 4.5 - 6.5 µm/m·°C[8][18] | 2.5 - 3.6 x 10⁻⁶ in/in·°F[8][18] |

| Mechanical Properties (Annealed Condition) | ||

| Tensile Strength | 490 MPa[2][3] | 71,000 psi[3][20] |

| Yield Strength (0.2% Offset) | 250 MPa[2][3] | 36,000 psi[3][20] |

| Modulus of Elasticity | 150 GPa[2] | 21,755 ksi[2] |

| Elongation | 43%[3] | 43%[3] |

| Note: Mechanical properties can vary with the condition of the material (e.g., annealed vs. hard drawn). The annealed condition is typical for lead frame manufacturing.[4][5][8] |

Experimental Protocols: Lead Frame Manufacturing

The fabrication of Nilo 42 lead frames is primarily accomplished through chemical etching or mechanical stamping, followed by plating, die attach, wire bonding, and encapsulation.[11][13]

Protocol 1: Lead Frame Fabrication by Chemical Etching

Chemical etching is preferred for high-density, high-pin-count lead frames and for prototyping due to lower tooling costs compared to stamping.[14][15]

1. Material Preparation:

- Start with Nilo 42 alloy sheets, typically 0.1 mm to 0.5 mm thick, in the annealed condition.[9]

- Thoroughly clean and degrease both sides of the sheet to ensure proper adhesion of the photoresist.

2. Photoresist Lamination:

- Laminate both surfaces of the cleaned Nilo 42 sheet with a suitable photoresist film.

3. UV Exposure:

- Position a phototool (a glass pattern of the lead frame design) over the photoresist-coated sheet.

- Expose the sheet to a high-intensity UV light source. The UV light polymerizes the photoresist in the unmasked areas.

4. Developing:

- Immerse the exposed sheet in a developing solution. This selectively removes the unexposed areas of the photoresist, leaving the underlying Nilo 42 alloy exposed in the pattern of the lead frame.[14][15]

5. Etching:

- Spray or immerse the patterned sheet in an etchant solution. For iron-nickel alloys like Nilo 42, Ferric Chloride (FeCl₃) is the standard etchant.[15][21]

- Etchant: Ferric Chloride solution (e.g., 47 Bé concentration).

- Temperature: Maintain the etchant temperature around 55°C or higher for optimal etch rates.[22]

- The etchant removes the exposed metal from both sides of the sheet until the final lead frame geometry is achieved.

6. Stripping and Cleaning:

- Remove the remaining protective photoresist from the finished lead frames using a stripping solution.[14]

- Clean and dry the etched lead frame panels.

Protocol 2: Lead Frame Fabrication by Stamping

Stamping is a high-speed, cold-forming process suitable for high-volume production of lead frames with lower lead densities.[15][23]

1. Material Preparation:

- Use a continuous coil of annealed Nilo 42 strip as the raw material.

2. Stamping Process:

- Feed the Nilo 42 strip into a high-speed mechanical press fitted with a progressive stamping die.[11][15]

- The progressive die contains multiple stations, each performing a specific operation (e.g., punching, blanking, bending) in sequence as the strip advances.[24]

- The press punches out the intricate features of the lead frame, including the die pad, leads, and support structures.[23][24]

3. Post-Stamping:

- The stamped lead frames remain connected in a continuous strip for ease of handling in subsequent automated assembly processes.

Protocol 3: Surface Finishing (Plating)

Plating is essential to enhance wire bondability, solderability, and corrosion resistance.[11][25]

1. Pre-treatment:

- Clean the stamped or etched lead frame strip to remove any oils or contaminants.

2. Underplating:

- Apply an intermediate layer, often of Nickel (Ni) and/or Copper (Cu), to improve adhesion and act as a diffusion barrier.[12][26]

3. Final Plating:

- Selectively plate the inner leads and die attach pad with a noble metal. Silver (Ag) is commonly used to facilitate wire bonding.[14][15] Palladium (Pd) with a gold flash is another option offering excellent performance.[25][26]

- The external leads are often plated with a tin-lead (Sn-Pb) solder or a lead-free alternative to ensure good solderability to the circuit board.

Mandatory Visualizations

The following diagrams illustrate the key workflows in Nilo 42 lead frame manufacturing.

Caption: Overall workflow for semiconductor lead frame manufacturing using Nilo 42.

Caption: Detailed workflow for the chemical etching of Nilo 42 lead frames.

References

- 1. specialmetals.com [specialmetals.com]

- 2. azom.com [azom.com]

- 3. aircraftmaterials.com [aircraftmaterials.com]

- 4. Nilo® 42 - Alloy Wire International [alloywire.co.za]

- 5. Nilo® 42 - Alloy Wire International [alloywire.com]

- 6. refractorymetal.org [refractorymetal.org]

- 7. Nilo® Alloy 42 / Invar® 42 - Metel [metel.nl]

- 8. Nilo® 42 - Alloy Wire International [alloywire.us.com]

- 9. hirai.co.jp [hirai.co.jp]

- 10. tecometetch.com [tecometetch.com]

- 11. semitracks.com [semitracks.com]

- 12. researchgate.net [researchgate.net]

- 13. Lead frame - Wikipedia [en.wikipedia.org]

- 14. The Economic Manufacture Of Lead Frames - Precision Micro [precisionmicro.com]

- 15. 2024.sci-hub.se [2024.sci-hub.se]

- 16. NILO® Alloy 42 [metals-group.bibus.com]

- 17. super-metals.com [super-metals.com]

- 18. msdspring.com [msdspring.com]

- 19. alloywire.us.com [alloywire.us.com]

- 20. About Nilo 42 | Low Expansion Nickel Alloy Stockholder | Nilo 42 [nilo42.com]

- 21. fotofab.com [fotofab.com]

- 22. US6008068A - Process for etching a semiconductor lead frame - Google Patents [patents.google.com]

- 23. dgmetalstamping.com [dgmetalstamping.com]

- 24. keatsmfg.com [keatsmfg.com]

- 25. nmfrc.org [nmfrc.org]

- 26. sterc.org [sterc.org]

Application of Alloy 42 in Bimetallic Thermostat Design: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Alloy 42 in the design and fabrication of bimetallic thermostats. These components are critical in a wide range of applications requiring precise temperature control. This guide covers the fundamental principles, material properties, experimental procedures for characterization, and a logical workflow for designing and testing bimetallic thermostats incorporating Alloy 42.

Introduction to Bimetallic Thermostats and the Role of Alloy 42

A bimetallic strip is a temperature-sensitive element composed of two or more metallic layers with different coefficients of thermal expansion (CTE) that are bonded together. When subjected to a temperature change, the differential expansion of the layers causes the strip to bend. This mechanical deflection can be used to make or break an electrical contact, thus controlling a heating or cooling system.

Alloy 42, a nickel-iron alloy containing approximately 41-42% nickel, is a key material in this application due to its low and predictable coefficient of thermal expansion over a broad temperature range. It serves as the "low-expansion" layer in a bimetallic strip. When paired with a "high-expansion" alloy, the significant difference in their CTEs results in a pronounced and reliable bending action upon temperature change.

Material Properties

A successful bimetallic thermostat design relies on the careful selection of both the low-expansion and high-expansion materials. Alloy 42 provides the stable, low-expansion foundation, while the high-expansion layer dictates the sensitivity and operating range of the thermostat.

Properties of Alloy 42 (Low-Expansion Component)

Alloy 42 is characterized by its low and nearly constant coefficient of thermal expansion up to approximately 300°C (572°F). This property ensures that one side of the bimetallic strip remains relatively stable in dimension as the temperature changes. Key properties of Alloy 42 are summarized in the table below.

| Property | Value | Units |

| Chemical Composition | ||

| Nickel (Ni) | 41.0 - 42.0 | % |

| Iron (Fe) | Balance | % |

| Carbon (C) | 0.05 max | % |

| Manganese (Mn) | 0.8 max | % |

| Silicon (Si) | 0.3 max | % |

| Physical Properties | ||

| Density | 8.11 | g/cm³ |

| Melting Point | 1425 | °C |

| Curie Temperature | 380 | °C |

| Thermal Conductivity (@ 20°C) | 10.5 | W/m·K |

| Electrical Resistivity (@ 20°C) | 61 | µΩ·cm |

| Mechanical Properties (Annealed) | ||

| Tensile Strength | 75,000 | psi |

| Yield Strength | 30,000 | psi |

| Modulus of Elasticity (in tension) | 150 | GPa |

| Thermal Expansion | ||

| Mean CTE (20 - 300°C) | 5.3 | µm/m·°C |

| Mean CTE (20 - 400°C) | 6.2 | µm/m·°C |

| Mean CTE (20 - 450°C) | 7.1 | µm/m·°C |

Data sourced from multiple references, including.

High-Expansion Component Selection

The choice of the high-expansion material is critical as the difference in CTE between it and Alloy 42 will determine the degree of bending, or "flexivity," of the bimetallic strip. Alloys with high manganese, nickel, and chromium content are common choices.

| Alloy Designation | Composition | Key Characteristics |

| Alloy 22-3 | 22% Ni, 3% Cr, Bal. Fe | High thermal expansion, higher than 300 series stainless steels. |

| Alloy 19-2 | 19% Ni, 2% Cr, Bal. Fe | Similar thermal expansion to Alloy 22-3, can be manufactured to higher tensile strengths. |

| Alloy 72 | 72% Mn, 18% Cu, 10% Ni | Significantly higher thermal expansivity than ferrous alloys, promoting greater flexing. |

Information compiled from various sources.

Bimetallic Strip Performance Data